molecular formula C11H9NO3 B009023 2-Hydroxy-7-methylquinoline-3-carboxylic acid CAS No. 101133-49-7

2-Hydroxy-7-methylquinoline-3-carboxylic acid

Cat. No.: B009023
CAS No.: 101133-49-7
M. Wt: 203.19 g/mol
InChI Key: UXAQYUDMBYSMOP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Hydroxy-7-methylquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

2-Hydroxy-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-7-methylquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biochemistry: This compound is used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets. In biochemistry, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activity and other cellular processes .

Comparison with Similar Compounds

2-Hydroxy-7-methylquinoline-3-carboxylic acid can be compared to other quinoline derivatives, such as:

  • 2-Hydroxyquinoline-3-carboxylic acid
  • 7-Methylquinoline-3-carboxylic acid
  • 2-Hydroxy-3-carboxyquinoline

What sets this compound apart is the presence of both the hydroxyl and carboxylic acid groups, along with a methyl group at the 7-position. This unique combination of functional groups allows for a diverse range of chemical reactions and applications .

Properties

IUPAC Name

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAQYUDMBYSMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354999
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101133-49-7
Record name 2-hydroxy-7-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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